InChI=1S/C17H21NO/c1-18-12-17-15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-11,17H,12H2,1H3
. The Canonical SMILES string is CNCOC(C1=CC=CC=C1)C2=CC=CC=C2
.
The synthesis of 2-(Diphenylmethoxy)-N-methylethylamine typically involves the following steps:
In industrial settings, larger-scale production may utilize continuous flow reactors to enhance efficiency and control over reaction parameters .
2-(Diphenylmethoxy)-N-methylethylamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of 2-(Diphenylmethoxy)-N-methylethylamine primarily involves its interaction with histamine receptors:
Studies have shown that this compound may also affect adenosine receptors, contributing to its pharmacological profile .
2-(Diphenylmethoxy)-N-methylethylamine has several scientific applications:
Ongoing research continues to explore its potential applications in treating various medical conditions related to histamine dysregulation .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: